N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1-phenylpyrrolidine-3-carboxylic acid.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Coupling Reactions: The triazole intermediate is then coupled with the pyrrolidine derivative using a coupling reagent such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a base like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes and G-protein-coupled receptors (GPCRs).
Comparison with Similar Compounds
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with similar compounds to highlight its uniqueness:
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the triazole and pyrrolidine rings, resulting in different chemical properties and applications.
3,4-Dimethoxyphenethylamine: This simpler compound is a precursor in the synthesis of more complex derivatives like the target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: This compound has a similar phenethyl group but differs in its functional groups and overall structure, leading to distinct biological activities.
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25N5O4/c1-31-18-10-8-15(12-19(18)32-2)9-11-20-24-23(27-26-20)25-22(30)16-13-21(29)28(14-16)17-6-4-3-5-7-17/h3-8,10,12,16H,9,11,13-14H2,1-2H3,(H2,24,25,26,27,30) |
InChI Key |
ZLIKGXWQSBBAKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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